N-(3-acetylphenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

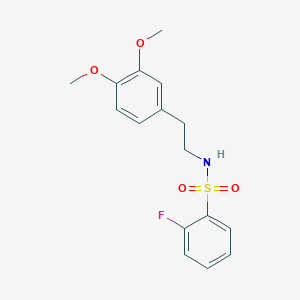

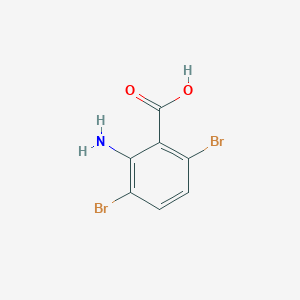

“N-(3-acetylphenyl)-3-methylbenzamide” is a chemical compound with the linear formula C16H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-3-methylbenzamide” is represented by the linear formula C16H15NO2 . The molecular weight of this compound is 253.303 .Scientific Research Applications

Inhibition of Cholinesterases

Compounds related to N-(3-acetylphenyl)-3-methylbenzamide, such as N,N-Diethyl-3-methylbenzamide (DEET), have been investigated for their neurotoxicological effects, specifically their ability to inhibit cholinesterase activity. Cholinesterases are enzymes involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of these enzymes are of interest due to their potential implications in neurobiology and toxicology. For instance, DEET, a widely used insect repellent, has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations, raising questions about its safety, particularly in combination with other chemicals (Corbel et al., 2009).

Synthesis and Chemical Transformations

Research on related benzamide compounds has focused on their synthesis and potential chemical transformations, which are crucial for developing new materials and pharmaceuticals. For example, the ortho-acetoxylation of N-(2-benzoylphenyl)benzamides through catalytic C–H activation has been achieved, demonstrating the versatility of benzamide derivatives in organic synthesis and their potential for creating novel compounds with specific properties (Reddy et al., 2011).

Pharmacological Evaluation

Derivatives of benzamide, such as N-acylhydrazone derivatives, have been explored for their pharmacological properties, particularly as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are of significant interest in cancer research due to their potential to modulate gene expression and induce cancer cell death. Studies on these derivatives have highlighted their efficacy in inhibiting HDAC6/8, suggesting their potential in developing new therapeutic agents (Rodrigues et al., 2016).

Environmental Impact and Toxicology

The environmental persistence and toxicological effects of benzamide derivatives, particularly as they relate to insect repellents like DEET, have also been studied. These studies are crucial for understanding the ecological impact of these compounds and their safety for human use. For example, research on DEET's toxicity toward non-target aquatic invertebrates has shown moderate toxicity but highlights the need for environmental risk assessment (Campos et al., 2016).

Safety And Hazards

Future Directions

While specific future directions for “N-(3-acetylphenyl)-3-methylbenzamide” are not available, research into related compounds suggests potential areas of interest. For instance, the synthesis of isoindolo[2,1-a]quinoline derivatives from phthalide derivatives has been proposed, which could be exploited for the generation of new compounds .

properties

IUPAC Name |

N-(3-acetylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDSQOGEXBLHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)

![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)

![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962213.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)

![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2962227.png)